Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate
Description
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate (CAS: 14340-52-4) is a phthalazine derivative with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol. Its structure comprises a phthalazine ring system substituted with a methyl ester group at the 5-position and a keto group at the 4-position (Figure 1). These functional groups confer distinct chemical reactivity, particularly in nucleophilic substitution and ester hydrolysis reactions .
Its synthetic routes typically involve cyclization of substituted hydrazines with dicarbonyl intermediates under mild conditions (e.g., ethanol or DMF with potassium carbonate catalysis) . Industrial-scale production employs continuous flow reactors to optimize yields .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 4-oxo-3H-phthalazine-5-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-5-11-12-9(13)8(6)7/h2-5H,1H3,(H,12,13) |
InChI Key |
KBPFHCSMFMOFBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=O)NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then further reacted with methyl chloroformate to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Phthalazine derivatives with additional oxygen functionalities.
Reduction: Hydroxyphthalazine derivatives.
Substitution: Various substituted phthalazine esters and amides.
Scientific Research Applications
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the phthalazine or related heterocyclic cores but differ in substituent patterns, leading to variations in biological activity, solubility, and reactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Core Structure | Key Substituents | Biological Activity | Similarity Index |
|---|---|---|---|---|---|
| Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate | 14340-52-4 | Phthalazine | 5-methyl ester, 4-keto | Anticancer, antimicrobial | Reference |
| 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | 3260-44-4 | Phthalazine | 1-carboxylic acid, 4-keto | Enzyme inhibition | 0.73 |
| Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate | N/A | Quinazoline | 5-methyl ester, 4-keto | Antiviral, kinase inhibition | 0.70 |
| Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate | N/A | Oxazole | 3-fluorophenyl, dihydro-oxazole | Analgesic, anti-inflammatory | 0.65 |
| Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | N/A | Imidazole | 5-methyl, 2-keto, ethyl ester | Antimicrobial | 0.68 |
Key Differentiators :
Core Heterocycle: Phthalazine (target compound) vs. quinazoline (): The phthalazine ring has a fused benzene and pyridazine structure, while quinazoline fuses benzene with a pyrimidine ring. This difference alters electron distribution, affecting binding affinity to biological targets like topoisomerases .
Substituent Position and Nature :
- The 5-methyl ester in the target compound enhances lipophilicity compared to the 1-carboxylic acid in 3260-44-4, improving membrane permeability .
- Fluorophenyl groups () introduce electronegativity and metabolic stability but reduce solubility in aqueous media .
Biological Activity :
- The target compound’s anticancer activity is linked to phthalazine’s ability to intercalate DNA, whereas oxazole derivatives () target cyclooxygenase enzymes for anti-inflammatory effects .
- Quinazoline derivatives () often inhibit tyrosine kinases (e.g., EGFR), a mechanism less prominent in phthalazines .
Biological Activity
Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate is an organic compound belonging to the phthalazine family, recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 204.18 g/mol. Its structure features a phthalazine ring system with a methyl ester group at the carboxylate position and a keto group at the 4-position. These structural characteristics contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors crucial for cellular processes such as DNA replication and repair, thereby exerting anticancer effects. This inhibition can lead to apoptosis in cancer cells and potentially disrupt the growth of pathogenic microorganisms.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For instance, it has demonstrated cytotoxic effects on human tumor cell lines, including prostate cancer (PC-3), breast cancer (MDA-MB-231), and leukemia (HL-60). The following table summarizes the IC50 values obtained from these studies:
These findings suggest that this compound could be a promising candidate for further development as an anticancer therapeutic agent.
Case Studies
- In Vitro Studies : In a study evaluating the antiproliferative activity of various phthalazine derivatives, this compound was found to be more effective than standard chemotherapeutics like temozolomide against specific cancer cell lines .
- Mechanistic Insights : Additional research has focused on elucidating the specific pathways affected by this compound. It was found to induce apoptosis through caspase activation in cancer cells, highlighting its potential as a targeted therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
